molecular formula C5H8O B1584729 2-Cyclopenten-1-OL CAS No. 3212-60-0

2-Cyclopenten-1-OL

Cat. No.: B1584729
CAS No.: 3212-60-0
M. Wt: 84.12 g/mol
InChI Key: PSBABBDEUFNFKJ-UHFFFAOYSA-N
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Description

2-Cyclopenten-1-OL is an organic compound with the molecular formula C₅H₈O It is a cyclic alcohol with a five-membered ring structure, containing both an alkene and an alcohol functional group

Mechanism of Action

Biochemical Analysis

Biochemical Properties

2-Cyclopenten-1-OL plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and other biomolecules. It has been observed to participate in hydrogen bonding due to the presence of the hydroxyl group, which can form intramolecular hydrogen bonds . This property allows this compound to interact with various enzymes and proteins, potentially influencing their activity and stability. For example, it can act as a substrate or inhibitor in enzymatic reactions, depending on the specific enzyme and the nature of the interaction.

Cellular Effects

The effects of this compound on cellular processes are diverse and depend on the type of cell and the concentration of the compound. In some studies, this compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism . For instance, it can modulate the activity of certain signaling molecules, leading to changes in cellular responses. Additionally, this compound may affect the expression of genes involved in metabolic pathways, thereby altering cellular metabolism.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One of the key mechanisms is its ability to form hydrogen bonds with biomolecules, which can influence their structure and function . This compound can also act as an enzyme inhibitor or activator, depending on the specific enzyme and the context of the reaction. Furthermore, this compound can affect gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of target genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. Studies have shown that this compound can undergo degradation under certain conditions, which can influence its long-term effects on cellular function . For example, prolonged exposure to this compound may lead to changes in cellular responses due to the accumulation of degradation products or the depletion of the active compound.

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At low doses, this compound may have minimal or beneficial effects on cellular function, while at higher doses, it can exhibit toxic or adverse effects . Studies have identified threshold effects, where the compound’s impact on cellular processes becomes significant only above a certain concentration. Additionally, high doses of this compound can lead to toxicity, affecting the overall health and function of the organism.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its conversion and utilization within the cell . This compound can be metabolized through oxidation-reduction reactions, leading to the formation of different metabolites. These metabolic pathways can influence the levels of this compound and its metabolites, thereby affecting cellular metabolism and function.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These molecules facilitate the movement of this compound across cellular membranes and its localization within different cellular compartments. The distribution of this compound can influence its activity and function, as it may accumulate in specific tissues or organelles where it exerts its effects.

Subcellular Localization

This compound is localized within various subcellular compartments, where it can interact with specific biomolecules and influence their activity . The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific organelles. For example, this compound may be targeted to the mitochondria, where it can affect mitochondrial function and energy metabolism.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Cyclopenten-1-OL can be synthesized through several methods. One common approach involves the reduction of 2-cyclopentenone using sodium borohydride or lithium aluminum hydride as reducing agents. The reaction typically occurs in anhydrous conditions to prevent the hydrolysis of the reducing agent .

Another method involves the hydroboration-oxidation of cyclopentadiene. In this process, cyclopentadiene reacts with borane to form an organoborane intermediate, which is subsequently oxidized using hydrogen peroxide in the presence of a base to yield this compound .

Industrial Production Methods

Industrial production of this compound often involves the catalytic hydrogenation of 2-cyclopentenone. This method is advantageous due to its scalability and efficiency. The reaction is typically carried out under high pressure and temperature conditions, using a metal catalyst such as palladium or platinum supported on carbon .

Chemical Reactions Analysis

Types of Reactions

2-Cyclopenten-1-OL undergoes various chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to form 2-cyclopentenone using oxidizing agents such as pyridinium chlorochrom

Properties

IUPAC Name

cyclopent-2-en-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C5H8O/c6-5-3-1-2-4-5/h1,3,5-6H,2,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSBABBDEUFNFKJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10883962
Record name 2-Cyclopenten-1-ol
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Molecular Weight

84.12 g/mol
Source PubChem
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CAS No.

3212-60-0
Record name 2-Cyclopenten-1-ol
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Record name 2-CYCLOPENTEN-1-OL
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Record name 2-Cyclopenten-1-ol
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Record name 2-Cyclopenten-1-ol
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Record name Cyclopent-2-en-1-ol
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Record name 2-CYCLOPENTENE-1-OL
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Synthesis routes and methods

Procedure details

East German Pat. No. 81650 issued on May 5, 1971 discloses the use of Rh(Pφ3)3Cl and a large amount of t-butyl hydroperoxide (with oxygen) for the oxidation of cyclopentene at 45° C. This reaction was slow giving 2-cyclopentenol in 7% yield along with 10% of 2-cyclopentenone.
[Compound]
Name
Rh(Pφ3)3Cl
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of 2-Cyclopenten-1-ol?

A1: this compound has a molecular formula of C5H8O and a molecular weight of 84.12 g/mol.

Q2: How is the structure of this compound characterized spectroscopically?

A2: Infrared and Raman spectroscopy reveal the presence of intramolecular π-type hydrogen bonding in this compound. [] This interaction influences the molecule's conformational preferences. []

Q3: How many conformational forms can this compound exist in, and what are their relative energies?

A3: 3-Cyclopenten-1-ol (3CYPO), a closely related isomer, can exist in four conformations. [] The conformer exhibiting weak π-type intramolecular hydrogen bonding is energetically favored, approximately 400 cm−1 (1.1 kcal/mole) lower than the other three conformers. [] These energy differences are crucial for understanding the molecule's reactivity and behavior in chemical reactions.

Q4: How can chiral cyclopentanoid building blocks, including those derived from this compound, be synthesized asymmetrically?

A4: Chiral lithium amides enable the enantioselective deprotonation of meso-epoxides derived from 3-cyclopenten-1-ol. [, ] This reaction provides access to valuable chiral building blocks, such as cis-4-t-butyldimethylsiloxy-2-cyclopenten-1-ol and cis-4-tetrahydropyranyloxy-2-cyclopenten-1-ol, with high enantiomeric excesses (72–90% ee). [, , , ]

Q5: Can you provide an example of a specific molecule synthesized using a chiral this compound derivative?

A5: Yes, the synthesis of 12-epi-PGF2α (a prostaglandin analogue) utilizes optically active cis-4-t-butyldimethylsilyloxy-2-cyclopenten-1-ol as a starting material in a concise four-step sequence with an overall yield of 21%. [] This synthesis highlights the utility of chiral this compound derivatives in natural product synthesis.

Q6: How can substituted cyclopentenol derivatives be prepared using vinylcopper chemistry?

A6: Substituted cyclopentenes, including cyclopentenol derivatives, can be synthesized through an intramolecular 1,2-addition of vinylcopper species generated from 1,1-dibromoalkene derivatives. [] This approach offers a new route to these valuable structural motifs.

Q7: What is the role of this compound in the synthesis of carbocyclic nucleosides?

A7: Enantiomerically pure 5-(hydroxymethyl)-2-cyclopenten-1-ol, accessible from this compound, serves as a key intermediate in the synthesis of carbocyclic nucleosides. [, ] Palladium-catalyzed coupling reactions with purine or pyrimidine bases are employed to construct the nucleoside framework. [, , ]

Q8: How does the presence of an N-benzoylamino group influence the reactivity of this compound in palladium-catalyzed reactions?

A8: The N-benzoylamino-2-cyclopenten-1-ol derivative, obtained via nitrosocarbonyl hetero Diels-Alder cycloaddition and subsequent N-O bond cleavage, undergoes palladium(0)-catalyzed coupling with both purine and pyrimidine bases. [] This approach offers a stereoselective route to cyclopentenyl-nucleoside analogues. []

Q9: Are there any examples of using this compound derivatives in material science?

A9: Research has explored immobilizing biomolecules like enzymes and DNA primers onto functionalized magnetic nanoparticles. [] While not directly using this compound, this research highlights the potential for incorporating similar cyclopentenol derivatives onto material surfaces for various applications in biocatalysis and biosensing. []

Q10: How does this compound contribute to the development of sustainable high-energy-density fuels?

A10: this compound plays a vital role in the sustainable synthesis of methylcyclopentadiene (MCPD) from the bio-based platform chemical 2,5-hexanedione. [] This three-step process involves aldol condensation, chemoselective hydrogenation (yielding 3-methyl-2-cyclopenten-1-ol), and finally, dehydration to produce MCPD. [] MCPD can be further converted to dimethyldicyclopentadiene (DMDCPD), a valuable precursor for high-performance jet fuels and polymers. []

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